Product packaging for Isobornyl acrylate(Cat. No.:CAS No. 128946-20-3)

Isobornyl acrylate

Cat. No.: B7782671
CAS No.: 128946-20-3
M. Wt: 208.30 g/mol
InChI Key: PSGCQDPCAWOCSH-UHFFFAOYSA-N
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Description

Isobornyl acrylate (IBOA) is a monofunctional acrylate ester monomer characterized by a rigid bicyclic structure, which gives rise to polymers with a high glass transition temperature (Tg) of approximately 97 °C . This structure is responsible for its key value as a performance modifier, imparting exceptional hardness, thermal stability, and chemical resistance to polymer systems while its monofunctionality helps minimize cross-linking and maintain flexibility and impact resistance . Its low volatility and low viscosity make it an effective reactive diluent in high-solids and solvent-free formulations, aiding in the reduction of VOC emissions . In application, IBOA is indispensable in the formulation of high-performance, UV-curable coatings, inks, and adhesives, where it contributes strong adhesion, excellent weatherability, and low shrinkage upon curing . Its outstanding optical clarity and resistance to yellowing under UV light make it particularly valuable for advanced research in optical materials, flexible displays, and electronic encapsulants . Furthermore, its properties are being leveraged in cutting-edge fields such as photopolymer resins for additive manufacturing (3D printing) and in the development of micro-fluidic devices due to its inertness and resolution . The global market for IBOA is experiencing strong growth, driven by demand in automotive, electronics, and packaging industries, with a significant compound annual growth rate (CAGR) projected through 2035 . CAS RN: 5888-33-5 Molecular Formula: C 13 H 20 O 2 Molecular Weight: 208.30 g/mol Appearance: Transparent, colorless liquid Specific Gravity: ~0.99 This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B7782671 Isobornyl acrylate CAS No. 128946-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGCQDPCAWOCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859939
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol acrylate
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Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA; Pellets or Large Crystals
Record name 2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
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CAS No.

128946-20-3, 5888-33-5
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acrylate
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Record name 2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
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Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol acrylate
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Record name Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate
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Synthesis and Purification Methodologies of Isobornyl Acrylate for Research Applications

Esterification Reaction Mechanisms and Optimization for Isobornyl Acrylate (B77674) Synthesis

The synthesis of isobornyl acrylate is predominantly achieved through esterification, a process that involves the reaction of an alcohol with a carboxylic acid. The optimization of this reaction is crucial for achieving high yields and purity, which are paramount for research applications.

Direct Esterification Pathways and Catalytic Systems

Direct esterification is a primary route for synthesizing this compound. This process typically involves the reaction of isoborneol (B83184) with acrylic acid or the acid-catalyzed addition of (meth)acrylic acid to camphene (B42988). rsc.orggoogle.com A variety of catalysts are employed to facilitate this reaction, each with distinct advantages and operational parameters.

Commonly used catalysts include strong mineral acids like sulfuric acid, organic sulfonic acids, and solid acid catalysts. revistadechimie.rogoogle.comliftchem.com For instance, the reaction of camphene with acrylic acid can be catalyzed by sulfuric acid. revistadechimie.ro Heteropolyacids, such as phosphomolybdic acid, have also been utilized as effective catalysts. google.com The use of solid acid catalysts, like Amberlyst 15, a strong acidic resin, offers advantages in terms of catalyst separation from the reaction mixture. foreverest.netgoogle.com Other solid acid catalysts that have been explored include activated carbon-supported tin tetrachloride and mixtures containing metal halides. google.comforeverest.net

The optimization of reaction conditions is key to maximizing the yield and selectivity of this compound. Factors such as reaction temperature, molar ratio of reactants, and catalyst dosage are critical. For example, in the synthesis using a solid acid catalyst, the reaction temperature is typically maintained between 30°C and 90°C for 2 to 10 hours. foreverest.net Research has shown that with certain catalysts, such as ZSM-5 molecular sieves, a camphene conversion of 90.8% and a selectivity of 95.7% can be achieved under mild conditions (80–120°C, 3–10 h). A study on the synthesis of isobornyl methacrylate (B99206), a related compound, from camphene and methacrylic acid using an Amberlyst 15 catalyst, highlighted the importance of controlling the reaction temperature to enhance productivity and minimize side reactions. google.com

A notable approach involves a photocatalytic method where camphene, acrylic acid, a polymerization inhibitor, and a catalyst are mixed and irradiated with UV light. foreverest.netgoogle.com This method offers a bio-based route to this compound. google.com

Table 1: Comparison of Catalytic Systems for Direct Esterification of this compound

Catalyst System Reactants Typical Reaction Conditions Reported Yield/Conversion Source(s)
Sulfuric Acid Camphene, Acetic Acid 15°C, 3 hours - revistadechimie.ro
Phosphomolybdic Acid Camphene, (Meth)acrylic Acid 40°C to 100°C - google.com
Amberlyst 15 Camphene, (Meth)acrylic Acid 35-60°C - google.comgoogle.com
Solid acid catalyst with metal halides Acrylic Acid, Camphene 30°C to 90°C, 2-10 hours - foreverest.net
Activated carbon-supported tin tetrachloride Crude Camphene, Methacrylic Acid 40°C to 60°C, 6-8 hours - google.com
ZSM-5 molecular sieves Camphene, Methacrylic Acid 80–120°C, 3–10 h 90.8% camphene conversion, 95.7% selectivity
p-Toluene sulfonic acid or Sulfuric acid Isoborneol, Methacrylic acid or acrylic anhydride Reflux in toluene, 6 hours >97% yield rsc.org
Sodium phenoxide Isoborneol, Methacrylic acid 25°C, 30 min 95% yield rsc.org

Transesterification Approaches and Catalytic Architectures

Transesterification presents an alternative pathway for the synthesis of this compound. This method involves the reaction of an alcohol with an ester. For this compound synthesis, this could involve the reaction of isoborneol with a lower alkyl acrylate, such as methyl acrylate, or the interchange between isobornyl acetate (B1210297) and an acrylic ester. rsc.orggoogle.com

The choice of catalyst is critical in transesterification. Alkali metal alkoxides, such as lithium t-butoxide, are preferred catalysts for the ester-ester exchange between isobornyl acetate and methyl methacrylate. google.com The reaction is driven to completion by removing the low-boiling byproduct, methyl acetate. rsc.orggoogle.com For the transesterification of isoborneol with methyl methacrylate, catalysts like tetraalkyl titanates are commonly used, with the reaction driven by the removal of methanol (B129727). google.comepo.org

A one-pot, two-stage process has been developed where isobornyl acetate is first converted to isoborneol, which then undergoes transesterification with methyl (meth)acrylate without isolating the intermediate. google.com This process can be catalyzed by a mixture of Ca(OH)2 and LiCl. rsc.orggoogle.com Another approach utilizes a CaO/LiOH mixed catalyst for the deacetylation of isobornyl acetate followed by esterification with methyl methacrylate, achieving yields of 70-81% with high purity. rsc.org

Table 2: Catalytic Systems for Transesterification of this compound Precursors

Catalyst System Reactants Key Process Feature Reported Yield/Purity Source(s)
Lithium t-butoxide Isobornyl acetate, Methyl methacrylate Removal of methyl acetate byproduct High conversion google.com
Tetraalkyl titanate Isoborneol, Methyl acrylate Removal of methanol byproduct - google.comepo.org
Ca(OH)2 / LiCl mixture Isobornyl acetate, Methyl (meth)acrylate One-pot, two-stage process High purity, good yield rsc.orggoogle.com
CaO / LiOH mixed catalyst Isobornyl acetate, Methyl methacrylate Deacetylation followed by esterification 70-81% yield, 94-97% purity rsc.org
Sodium 2, 6-di-tert-butyl-4-methylphenolate Alcohol, Methyl methacrylate Stirred at 25°C for 0.5 h - chemicalbook.com

Novel Synthetic Routes for this compound Derivatization from Bio-based Precursors

The increasing focus on sustainability has driven research into the synthesis of this compound from bio-based precursors. congruencemarketinsights.com Terpenes, which are abundant in nature, serve as excellent starting materials. bioresources.com Camphene, a key precursor for this compound, can be synthesized through the catalytic isomerization of α-pinene, which is extracted from sources like pine trees. researchgate.net

One innovative approach involves the use of camphor, a naturally occurring terpene, as a starting material. mdpi.com Camphor can be reduced to a mixture of isoborneol and borneol, which is then esterified with methacryloyl chloride to produce isobornyl/bornyl methacrylate. mdpi.com This method highlights a pathway to a renewable-carbon-based monomer. mdpi.com

Another novel route utilizes a photocatalytic reaction between camphene and (meth)acrylic acid, introducing biomass resources into the synthesis of isobornyl (meth)acrylate. google.com This method is conducted under UV light irradiation and offers a potentially more environmentally friendly process. foreverest.netgoogle.com

Advanced Purification Techniques for Monomer Purity in Polymer Research

The purity of this compound is critical for its successful use in polymer research, as impurities can significantly affect polymerization kinetics and the final properties of the polymer. congruencemarketinsights.comcir-safety.org Therefore, advanced purification techniques are essential to achieve the high purity required for these applications.

Chromatographic Separations for Impurity Profiling

Chromatographic techniques are indispensable for the analysis and purification of this compound. ijprajournal.com High-performance liquid chromatography (HPLC) is a widely used method for impurity profiling. ijprajournal.comsielc.comsielc.com A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (B52724), water, and phosphoric acid can effectively analyze this compound. sielc.comsielc.com For applications compatible with mass spectrometry (MS), formic acid can be substituted for phosphoric acid. sielc.comsielc.com This method is scalable and can be used for the preparative separation of impurities. sielc.comsielc.comatamanchemicals.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for identifying and quantifying impurities in this compound and in materials containing it. uantwerpen.beresearchgate.netnih.gov Supercritical fluid chromatography (SFC) has also been shown to be effective for separating oligomeric mixtures and can be a valuable tool in the analysis of multifunctional acrylates. radtech.org

Impurity profiling is a systematic process that involves selecting appropriate chromatographic columns and optimizing separation conditions, such as the mobile phase pH, to resolve all potential impurities from the main compound. chromatographyonline.com

Distillation Protocols for High-Purity Monomer Production

Distillation is a fundamental technique for the large-scale purification of this compound to achieve the high purity required for polymer production. google.comcongruencemarketinsights.com After the synthesis reaction, the crude product is often subjected to vacuum distillation to separate the desired monomer from unreacted starting materials, catalysts, and byproducts. rsc.orgforeverest.net

Adsorption and Filtration Methodologies for Contaminant Removal

After synthesis, crude this compound often contains unreacted starting materials, byproducts, and polymerization inhibitors. Adsorption and filtration are crucial steps to remove these impurities.

Adsorption is a widely used technique for the purification of acrylates. The crude product is typically passed through a column packed with an adsorbent material. Common adsorbents include:

Silica (B1680970) Gel: Often used in column chromatography to separate the desired product from polar impurities. The crude mixture is eluted with a suitable solvent system, such as a mixture of n-hexane and ethyl acetate. chemicalbook.com

Activated Carbon: Effective for removing colored impurities and some organic byproducts.

Molecular Sieves: Used to remove water and other small molecules from the reaction mixture. chemicalbook.comgoogle.com For instance, activated 5Å molecular sieves have been used in the synthesis of this compound. chemicalbook.com

Filtration is employed to remove solid particles, such as the adsorbent material itself, any precipitated salts (e.g., triethylamine (B128534) hydrochloride formed during synthesis), or solid catalysts. chemicalbook.com This is a straightforward mechanical process, often performed after the adsorption step. In some synthesis procedures, the reaction mixture is filtered to remove solid byproducts before further purification steps like washing and extraction. chemicalbook.com

For example, in one documented synthesis, after the initial reaction, the mixture is filtered, concentrated, and then washed. chemicalbook.com Another method involves purifying the crude product by silica gel column chromatography. chemicalbook.com The choice of adsorbent and solvent system is critical for achieving high purity.

A study on the preparation of an adsorbent from polyacrylate latex solid waste highlights the potential for using polymer-based materials for purification, although not directly for this compound, it demonstrates the principle of using functionalized polymers for contaminant removal. acs.org

Analytical Methodologies for Monomer Quality Assessment in Polymerization Studies

To ensure the suitability of this compound for polymerization studies, its purity must be rigorously assessed. Various analytical techniques are employed for both qualitative and quantitative analysis.

Spectroscopic methods are indispensable for confirming the chemical structure of the synthesized this compound and for detecting the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the protons in the molecule, confirming the presence of the isobornyl and acrylate moieties. chemicalbook.comresearchgate.net For example, the characteristic signals for the vinyl protons of the acrylate group appear in the range of δ 5.7-6.4 ppm, while the protons of the isobornyl group appear at different chemical shifts. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is highly effective for separating and identifying volatile impurities. chemicalbook.comresearchgate.net The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification by comparing the spectra to libraries of known compounds. analytice.comnih.gov GC-MS has been used to confirm the presence of this compound in various materials and to characterize the product after synthesis. chemicalbook.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the C=O stretching of the ester group and the C=C stretching of the acrylate group. researchgate.net

Table 1: Spectroscopic Data for this compound

TechniqueKey ObservancesReference
¹H NMR Signals corresponding to the vinyl protons (δ 5.7-6.4 ppm) and the protons of the isobornyl group. chemicalbook.com
GC-MS Used for the identification of this compound and potential impurities. chemicalbook.comresearchgate.net
IR Characteristic absorption bands for ester C=O and acrylate C=C functional groups. researchgate.net

Chromatographic Assays for Quantitative Purity Determination (e.g., GC, HPLC)

Chromatographic techniques are the primary methods for the quantitative determination of this compound purity.

Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a standard method for quantifying the purity of volatile compounds like this compound. nih.gov The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration. A purity of over 90.0% as determined by GC is often reported for commercially available this compound. tcichemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for purity assessment, particularly for less volatile impurities or when derivatization is not desired. e3s-conferences.orgresearchgate.net A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water can be used to separate this compound from its impurities. sielc.com The use of a diode array detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. e3s-conferences.orgresearchgate.net

Table 2: Chromatographic Methods for this compound Purity Assessment

TechniqueColumnMobile PhaseDetectorApplicationReference
GC-FID Capillary ColumnCarrier Gas (e.g., He, N₂)Flame Ionization DetectorQuantitative purity determination nih.gov
HPLC ZORBAX SB-AQ (C18)Acetonitrile/WaterDiode Array Detector (DAD)Analysis of acrylate compounds e3s-conferences.orgresearchgate.net
HPLC Newcrom R1Acetonitrile/Water/Phosphoric AcidUV/MSSeparation and analysis sielc.com

Polymerization Kinetics and Mechanistic Studies of Isobornyl Acrylate

Free Radical Polymerization (FRP) of Isobornyl Acrylate (B77674)

Free radical polymerization (FRP) is a widely utilized method for synthesizing polymers from vinyl monomers, proceeding via a chain reaction mechanism that includes initiation, propagation, and termination steps. fujifilm.com For isobornyl acrylate (IBA), its bulky bicyclic pendant group introduces significant steric hindrance, which influences the rates of these fundamental steps compared to less hindered acrylates. engconfintl.org This steric effect provides poly(this compound) (PIBA) with desirable properties such as rigidity, high glass transition temperature, and good thermal stability. engconfintl.org

Initiation Mechanisms and Initiator Selection in Bulk and Solution Polymerization

The initiation of FRP involves the generation of free radicals, typically through the thermal decomposition of initiators like azo compounds or peroxides. fujifilm.comyoutube.com The selection of an appropriate initiator is governed by factors such as its decomposition temperature, solubility in the reaction medium (monomer for bulk polymerization or a solvent for solution polymerization), and cost. youtube.com

For the bulk and solution polymerization of this compound, common thermally activated initiators are employed. Research has demonstrated the use of 2,2′-azobis(2-methylpropionitrile) (AIBN) for the bulk polymerization of IBA at 343 K (70 °C). engconfintl.org Another frequently used initiator is benzoyl peroxide (BPO), which was utilized in the solution polymerization of the structurally similar isobornyl methacrylate (B99206) at 80 °C. arxiv.orgresearchgate.net The decomposition of these initiators creates primary radicals that then react with an IBA monomer to begin the polymer chain growth. youtube.com The choice between initiators is critical; for instance, AIBN decomposes at a lower temperature than BPO, which can be advantageous for monomers that are sensitive to higher temperatures. youtube.com

The general mechanism for initiation can be summarized in two steps:

Decomposition: The initiator molecule (I) decomposes (often induced by heat, Δ) into primary radicals (R•).

Chain Initiation: A primary radical attacks a monomer molecule (M) to form an initiated monomer radical (M•), which is the first active center of a new polymer chain. fujifilm.comacs.org

Propagation Kinetics and Chain Growth Dynamics

Following initiation, the propagation step consists of the sequential addition of monomer units to the growing radical chain end. youtube.com The rate of this process is described by the propagation rate coefficient (k_p). For this compound, the bulky isobornyl group significantly hinders the propagation rate when compared to smaller, linear acrylates. engconfintl.org

The propagation kinetics of IBA have been studied using high-frequency pulsed-laser polymerization–size-exclusion chromatography (PLP-SEC). This technique allows for the precise determination of k_p values and their temperature dependence, which can be described by the Arrhenius equation.

Arrhenius Parameters for the Propagation Rate Coefficient (k_p) of this compound
ParameterValueUnits
Frequency Factor (A)1.12 × 10⁷L·mol⁻¹·s⁻¹
Activation Energy (E_a)24kJ·mol⁻¹

These parameters indicate the energy barrier that must be overcome for monomer addition to occur and the frequency of successful collisions. The steric hindrance from the isobornyl side group is a key factor influencing these values. engconfintl.org

Termination Mechanisms and Chain Transfer Processes

Termination is the process that deactivates the growing polymer chains, leading to the final "dead" polymer. youtube.com In free radical polymerization, termination typically occurs through two primary mechanisms: combination (where two growing chains join to form a single longer chain) and disproportionation (where a hydrogen atom is transferred from one chain to another, resulting in two separate polymer chains, one with a saturated end and one with an unsaturated end). youtube.comacs.org For acrylates, studies have shown that disproportionation is often the dominant termination pathway. engconfintl.org

In addition to termination, chain transfer processes can occur, which stop the growth of one chain but initiate a new one. arxiv.orgwikipedia.org The FRP of IBA is often accompanied by several side reactions, particularly at elevated temperatures:

Intramolecular chain transfer (backbiting): The radical at the end of a growing chain abstracts a hydrogen atom from its own backbone, creating a more stable tertiary mid-chain radical.

β-Scission: The resulting mid-chain radical can undergo fragmentation, leading to the formation of a macromonomer with a terminal double bond and the shortening of the main polymer chain.

Intermolecular chain transfer: A growing radical abstracts a hydrogen atom from another molecule, such as another polymer chain, a monomer, or a solvent molecule. engconfintl.org

Influence of Reaction Conditions on Polymerization Rate and Conversion

The rate of polymerization and the final monomer conversion are highly dependent on various reaction conditions, including temperature, initiator concentration, and the presence of additives or solvents.

Initiator Concentration: The rate of polymerization is typically proportional to the square root of the initiator concentration. libretexts.org Therefore, increasing the amount of initiator will increase the polymerization rate by generating more free radicals.

External Fields: Novel research has shown that applying a high static electric field during the FRP of IBA can lead to a polymer with reduced dispersity and a significantly higher molecular weight compared to polymerization without a field. This suggests that external conditions beyond chemistry can be used to control the reaction outcome. engconfintl.org

Controlled/Living Radical Polymerization (CRP/LRP) of this compound

Controlled/living radical polymerization (CRP/LRP) techniques offer enhanced control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture compared to conventional FRP. researchgate.netcmu.eduresearchgate.net These methods are characterized by a rapid and reversible equilibrium between active, propagating radical species and dormant species, which minimizes irreversible termination reactions. cmu.educmu.edu

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a robust and widely used CRP method for producing well-defined polymers from a variety of monomers, including acrylates. researchgate.net The mechanism involves the reversible transfer of a halogen atom between a dormant polymer chain (P-X) and a transition metal complex (e.g., a copper(I) complex), which generates the active propagating radical (P•). cmu.edu

The ATRP of this compound (iBoA) has been successfully demonstrated and kinetically modeled. acs.orgresearchgate.netuclouvain.be These studies show that well-controlled polymerization can be achieved, yielding polymers with predictable molecular weights and low polydispersity indices.

Typical Reaction Conditions for ATRP of this compound
ParameterRange/Value
Temperature323 K to 348 K (50 °C to 75 °C)
Targeted Chain Lengths50 to 100
Initial Activator (e.g., Cu(I)Br) Concentration10–50 mol·m⁻³
Initial Deactivator (e.g., Cu(II)Br₂) Concentration0–2.5 mol·m⁻³

Kinetic modeling of the ATRP of iBoA under these conditions reveals several key findings:

Side Reactions: β-scission reactions are largely insignificant, while backbiting (intramolecular chain transfer) results in only a slight decrease in polymerization rate and control, primarily at high monomer conversions. acs.orgresearchgate.net

Diffusional Limitations: The termination reaction is subject to diffusional limitations throughout the entire polymerization process. As conversion increases and viscosity rises, diffusional limitations on the deactivation step also become significant. acs.orgresearchgate.netuclouvain.be

The successful application of ATRP to this compound allows for the synthesis of advanced polymer architectures, such as block copolymers. For example, this compound has been used to prepare block copolymers with n-butyl acrylate. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another versatile technique for the controlled synthesis of poly(this compound) with complex architectures and functionalities.

The efficacy of RAFT polymerization is highly dependent on the choice of the chain transfer agent (CTA). For the polymerization of this compound, dithiobenzoates have been shown to be effective. Specifically, benzyl (B1604629) dithiobenzoate has been successfully used to mediate the controlled/living homopolymerization of this compound and its copolymerization with styrene (B11656). researchgate.net Another effective CTA is 4-cyano-(((dodecylthio)carbonothioyl)thio)pentanoic acid (CDTPA), which has been employed in the photoinduced electron transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization of this compound. nih.gov The design of the CTA, particularly the "R" and "Z" groups, is critical in controlling the rates of addition and fragmentation, which in turn dictates the level of control over the polymerization. Aromatic dithioesters and trithiocarbonates are generally suitable for "more activated" monomers like acrylates. uq.edu.au

RAFT polymerization offers excellent control over the polymer topology, enabling the synthesis of block copolymers. For instance, poly(this compound)-b-poly(citronellyl methacrylate) block copolymers have been synthesized by the sequential polymerization of the respective monomers using a macro-CTA of poly(this compound). nih.gov This demonstrates the "living" nature of the polymer chains, which can be reinitiated to grow a second block.

Furthermore, the thiocarbonylthio end-group inherent to RAFT-synthesized polymers provides a versatile handle for post-polymerization modification. This allows for the introduction of various functionalities at the chain end. For example, the trithiocarbonate (B1256668) or dithioester end-groups can be converted to a pyridyl disulfide (PDS) functionality, which can then be used for bioconjugation or coupling with other molecules. acs.org Additionally, amphiphilic copolymers have been created through the acid hydrolysis of the this compound units within copolymers, altering the polymer's properties. researchgate.net

Nitroxide-Mediated Polymerization (NMP) of this compound

Nitroxide-Mediated Polymerization (NMP) is a metal-free controlled radical polymerization technique that has been applied to this compound. This method relies on the reversible trapping of the propagating radical by a stable nitroxide radical. A combination of photochemically and thermally induced NMP has been utilized to synthesize AB block copolymers of styrene and this compound with good control over polymer length and a narrow molecular weight distribution. rsc.org

While specific studies on this compound are less common than for its methacrylate counterpart, the principles of NMP for acrylates are well-established. Acyclic nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) and its derivatives (e.g., in the BlocBuilder™ initiator), are effective mediators for the polymerization of acrylates. ucsc.edu Another successful nitroxide for controlling acrylate polymerization is tert-butyl isopropyl phenyl nitroxide (TIPNO). ethernet.edu.et These systems allow for the synthesis of well-defined poly(acrylate)s and their block copolymers.

Photopolymerization of this compound

Photopolymerization is a common method for curing formulations containing this compound, which is frequently used as a reactive diluent in UV-curable coatings, inks, and adhesives. This process involves the use of photoinitiators that generate reactive species (free radicals or cations) upon exposure to light, typically in the ultraviolet (UV) or visible range, initiating the rapid conversion of the liquid monomer into a solid polymer network.

Photoinitiator Systems and Wavelength Dependence

The selection of a photoinitiator system is critical for achieving efficient polymerization of this compound and is highly dependent on the wavelength of the light source. A variety of photoinitiators have been studied for this purpose.

Free-radical photopolymerization is the most common pathway. Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals. A frequently used example is 2-hydroxy-2-methyl-1-phenyl-propan-1-one (HMPP). acs.org Other systems, such as those based on phosphine (B1218219) oxides or imidazoles, have also been evaluated for curing this compound formulations. radtech.org

Recent research has also explored novel photoinitiating systems that operate under visible light. For instance, BODIPY-based photoredox catalysts have been successfully used to polymerize this compound upon exposure to low-energy visible light from a green LED at a wavelength of 450 nm. researchgate.net The polymerization can also be initiated without any photoinitiator by direct excitation of the acrylate monomer using short-wavelength UV radiation, such as the 222-nm emission from a KrCl* excimer lamp. dntb.gov.ua

The wavelength of the light source is a key parameter. Commercial systems often utilize mercury lamps with a broad emission spectrum (e.g., 320-500 nm) or more specific LED sources at wavelengths such as 395 nm or 405 nm. researchgate.netmdpi.com The efficiency of polymerization is directly related to the absorption characteristics of the chosen photoinitiator at the emission wavelength of the light source.

Photoinitiator SystemLight Source / WavelengthApplication Context
2-hydroxy-2-methyl-1-phenyl-propan-1-one (HMPP)UV LampInitiation of urethane (B1682113) acrylate/iBoA films. acs.org
Phosphine Oxide / Imidazole-basedLEDComparison of surface cure characteristics. radtech.org
BODIPY Photoredox Catalysts450 nm Green LEDVisible-light induced polymerization. researchgate.net
None222 nm KrCl* Excimer LampPhotoinitiator-free polymerization. dntb.gov.ua

Photopolymerization Kinetics and Network Formation

The kinetics of this compound photopolymerization are typically monitored in real-time using techniques like Fourier Transform Infrared (FTIR) spectroscopy. acs.orgresearchgate.netnih.gov This method tracks the disappearance of the characteristic acrylate double bond absorption peak (around 810 cm⁻¹) to determine the monomer conversion rate over time.

Network formation is a key aspect of the photopolymerization of this compound, especially when it is part of formulations with multifunctional monomers or oligomers. As a monofunctional monomer, this compound itself forms linear polymer chains. However, it is often copolymerized with di- or multifunctional acrylates, such as 1,6-hexanediol (B165255) diacrylate (HDDA), which act as crosslinking agents to form a three-dimensional polymer network. researchgate.net The properties of the final cured material, including its hardness, flexibility, and thermal resistance, are directly dependent on the structure and crosslink density of this network. researchgate.net The process of network formation can be affected by curing conditions; for example, polymerization in the presence of air can lead to surface oxidation, which can, in turn, affect subsequent monomer diffusion into the polymer network. acs.orgnih.gov

Kinetic ParameterInfluencing FactorsMethod of StudyResearch Finding
Polymerization Rate Light Intensity, Photoinitiator Type & Concentration, Oxygen InhibitionFTIR Spectroscopy, Photo-DSCRate increases with light intensity; can be auto-accelerated. researchgate.netmdpi.comacs.org
Monomer Conversion Exposure Time, Formulation CompositionFTIR SpectroscopyHigh conversion rates can be achieved rapidly. researchgate.net
Network Formation Crosslinker (e.g., HDDA) concentration, Curing Environment (Air vs. N₂)Dynamic Mechanical Analysis (DMA), Swelling StudiesCrosslink density determines thermomechanical properties; surface oxidation in air can occur. acs.orgresearchgate.net
Diffusional Limitations Monomer Conversion, Chain LengthKinetic ModelingTermination is diffusion-controlled throughout; deactivation is diffusion-limited at high conversion. researchgate.net

Copolymerization Research Involving Isobornyl Acrylate

Reactivity Ratio Determinations in Isobornyl Acrylate (B77674) Copolymerization

The determination of monomer reactivity ratios is crucial for understanding and predicting the composition and microstructure of copolymers. These ratios, typically denoted as r1 and r2, describe the relative preference of a propagating polymer chain ending in one monomer to add the same monomer versus the other comonomer.

Experimental Methodologies for Reactivity Ratio Measurement (e.g., Fineman-Ross, Kelen-Tudos)

Several methods are employed to determine the reactivity ratios in copolymerization studies involving isobornyl acrylate. The Fineman-Ross and Kelen-Tüdös methods are two of the most common linear graphical techniques. asianpubs.orgresearchgate.neti-scholar.inasianpubs.org These methods involve carrying out a series of copolymerization reactions with varying initial monomer feed compositions and measuring the resulting copolymer composition at low conversions. asianpubs.orgmdpi.com The data is then plotted in a linear form, and the reactivity ratios are determined from the slope and intercept of the resulting line. jcsp.org.pkmdpi.com

For instance, in the free radical copolymerization of this compound (IBA) with acrylonitrile (B1666552) (AN), the monomer reactivity ratios were calculated using both the Fineman-Ross (F-R) and Kelen-Tudos (K-T) methods. asianpubs.org Similarly, these methods were used to determine the reactivity ratios for the copolymerization of this compound with N-methyl acrylamide. researchgate.netasianpubs.org The Kelen-Tüdös method, along with the error-in-variable method (EVM), was also used to determine the reactivity ratios for the copolymerization of isobornyl methacrylate (B99206), a structurally similar monomer, with acrylonitrile. enpress-publisher.comenpress-publisher.com

Beyond these traditional linear methods, non-linear least-squares (NLLS) fitting to the Mayo-Lewis equation is considered a more robust approach. rsc.org The error-in-variables-model (EVM) is another advanced technique used for more accurate parameter estimation. mdpi.com The choice of method can influence the resulting reactivity ratio values, and often, multiple methods are used for comparison and validation. jcsp.org.pkresearchgate.net

Influence of Comonomer Structure on this compound Reactivity

The structure of the comonomer significantly impacts the reactivity of this compound in copolymerization reactions. This influence is reflected in the determined reactivity ratios.

For example, in the copolymerization of this compound (IBA) with acrylonitrile (AN), the reactivity of IBA was found to be higher than that of isobornyl methacrylate (IBMA) towards the acrylonitrile radical. asianpubs.org This difference is attributed to the steric hindrance caused by the α-methyl group on the methacrylate monomer. asianpubs.orgasianpubs.org

In copolymerization with N-vinylpyrrolidone (NVP), the reactivity ratio of isobornyl methacrylate (a close analog of this compound) was found to be significantly higher than that of NVP, indicating a tendency for the formation of copolymers rich in the isobornyl monomer. mdpi.com

The copolymerization of this compound with a trifluoromethyl-substituted thionolactone (POT-CF3) revealed a very high reactivity for the thionolactone (rPOT-CF3 = 70) compared to this compound (rIBA = 0.25). acs.org This large difference in reactivity can lead to significant compositional drift during polymerization. acs.org The electron-withdrawing nature of the substituent on the comonomer can greatly enhance its reactivity in copolymerization with acrylate monomers. acs.org

The following table summarizes some reported reactivity ratios for copolymer systems involving this compound and its methacrylate analog:

Comonomer 1 (M1)Comonomer 2 (M2)r1r2Method(s)Reference
Acrylonitrile (AN)This compound (IBA)0.7080.631Fineman-Ross, Kelen-Tudos asianpubs.org
N-Methyl Acrylamide (NMA)This compound (IBA)0.670.81Fineman-Ross, Kelen-Tudos asianpubs.org
β-Myrcene (My)Isobornyl Methacrylate (IBOMA)2.160.07Fineman-Ross rsc.org
β-Myrcene (My)Isobornyl Methacrylate (IBOMA)1.900.02Kelen-Tudos rsc.org
Isobornyl Methacrylate (IBMA)4-Methoxybenzyl Methacrylate (MBMA)0.880.63Kelen-Tudos, Fineman-Ross jcsp.org.pk
N-Vinylpyrrolidone (NVP)Isobornyl Methacrylate (IBMA)0.2922.673COPOINT mdpi.com
Isobornyl Methacrylate (I)Acrylonitrile (A)1.630.61Kelen-Tudos enpress-publisher.com
Isobornyl Methacrylate (I)Acrylonitrile (A)1.580.60EVM enpress-publisher.com
Tetrahydrofurfuryl MethacrylateIsobornyl MethacrylateHigher for THFMALower for IBMAFineman-Ross, Kelen-Tudos, etc. researchgate.net
Methacrylonitrile (B127562) (MAN)Isobornyl Methacrylate (IBM)--Fineman-Ross, Kelen-Tudos i-scholar.in

Synthesis and Characterization of this compound Copolymers

The synthesis of copolymers containing this compound allows for the tailoring of material properties by combining the characteristics of the bulky, rigid isobornyl group with those of other monomers. Various copolymer architectures, including statistical, block, and graft copolymers, have been explored.

Statistical Copolymers: Compositional Homogeneity and Microstructure

Statistical copolymers of this compound are typically synthesized via free radical polymerization. asianpubs.orgresearchgate.netasianpubs.org The resulting copolymer composition and microstructure are highly dependent on the monomer reactivity ratios and the initial monomer feed composition.

In the case of the copolymerization of this compound with acrylonitrile, the reactivity ratios suggest the formation of random copolymers. asianpubs.org The composition of these copolymers can be determined using techniques like 1H NMR spectroscopy by analyzing the characteristic peaks of each monomer unit. asianpubs.org The study of the microstructure of these copolymers can extend to the determination of mean sequence lengths and the probability of forming various structural units. asianpubs.orgi-scholar.in

For the copolymerization of this compound with N-methyl acrylamide, the reactivity ratios also indicate the formation of random copolymers. researchgate.netasianpubs.org The molecular weights of these copolymers, as determined by gel permeation chromatography (GPC), have been observed to increase with an increasing content of the amide comonomer. researchgate.netasianpubs.org

The compositional homogeneity of statistical copolymers is a key factor influencing their properties. For systems with significantly different reactivity ratios, compositional drift can occur as the polymerization progresses, leading to a heterogeneous distribution of monomer units along the polymer chains. This was noted in the copolymerization of a trifluoromethyl-substituted thionolactone with this compound, where the high reactivity of the thionolactone hampers its use with acrylate derivatives due to this compositional drift. acs.org

Block Copolymers: Controlled Segment Synthesis and Phase Behavior

While less common for this compound itself in the provided context, the synthesis of block copolymers containing the structurally similar isobornyl methacrylate (IBMA) has been explored. Controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), are often employed for the synthesis of well-defined block copolymers.

For example, diblock and triblock copolymers of β-myrcene and isobornyl methacrylate have been synthesized using NMP. rsc.org This controlled process allows for the sequential addition of monomer blocks, leading to a defined block architecture. The resulting block copolymers can exhibit interesting phase behavior, which is dependent on the length and composition of the different blocks.

Graft Copolymers: Backbone Functionalization and Branching Architectures

Graft copolymers consist of a main polymer backbone with polymeric side chains grafted onto it. The synthesis of graft copolymers can be achieved by copolymerizing a macromonomer (a polymer chain with a polymerizable end group) with a comonomer.

While direct examples of this compound graft copolymers are not detailed in the provided search results, the principles of graft copolymer synthesis can be applied. For instance, a poly(methyl methacrylate) (PMMA) macromonomer can be copolymerized with n-butyl acrylate to form graft copolymers. uni-bayreuth.de This approach allows for the creation of branched architectures where the properties of the backbone and the grafted chains can be independently tailored. The reactivity of the macromonomer is a critical factor in achieving efficient grafting. uni-bayreuth.de

Terpolymerization and Multi-Component Polymer Systems Incorporating this compound

This compound is a valuable monomer in the synthesis of multi-component polymer systems, where its bulky, high T\g\ structure is leveraged to impart specific properties like thermal stability and mechanical strength. Research has explored its incorporation into terpolymers and other complex copolymers through various polymerization techniques.

One notable example of a terpolymer is the Advantage™ Plus polymer, which consists of vinyl acetate (B1210297), mono-n-butyl maleate, and this compound. ashland.com This specific combination is utilized in cosmetic applications, particularly in anhydrous spray formulations, where it enhances performance by boosting SPF and improving water resistance. ashland.com

In the realm of biomedical materials, multi-block copolymers have been synthesized using atom transfer radical polymerization (ATRP). These systems feature soft blocks of poly(butyl acrylate) or poly(lauryl acrylate) and hard blocks composed of poly(this compound) alongside other monomers like poly(methyl methacrylate) or poly(styrene). acs.org These materials have been evaluated as matrices for the controlled release of drugs from coronary stents. acs.org

Graft polymerization has also been employed to create multi-component systems. Studies have demonstrated the radical-induced grafting of this compound onto a pre-existing polymer backbone, such as cis-polybutadiene, using an initiator like benzoyl peroxide. asianpubs.org This method allows for the modification of elastomers to incorporate the desirable properties of poly(this compound).

Furthermore, this compound has been included in hybrid waterborne polyurethane-acrylic systems and in emulsion copolymers with monomers like 2-octyl acrylate and acrylic acid. rsc.org These systems are of interest for developing materials such as bio-based coatings and pressure-sensitive adhesives. rsc.org

The following table summarizes various multi-component polymer systems that incorporate this compound, highlighting the constituent monomers and the resulting polymer type.

Polymer System Type Comonomer 1 Comonomer 2 Comonomer 3 / Backbone Reference
TerpolymerVinyl acetateMono-n-butyl maleateThis compound ashland.com
Multi-block CopolymerPoly(butyl acrylate) or Poly(lauryl acrylate)Poly(methyl methacrylate) or Poly(styrene)Poly(this compound) acs.org
Graft CopolymerThis compound-cis-Polybutadiene asianpubs.org
Emulsion Copolymer2-Octyl acrylateAcrylic acidThis compound rsc.org

Computational and Theoretical Predictions of Copolymerization Behavior

Computational chemistry and theoretical models are increasingly vital tools for understanding and predicting the copolymerization behavior of monomers like this compound. These approaches provide insights into reaction kinetics, monomer reactivity ratios, and the electronic properties of the molecules involved, guiding the synthesis of polymers with desired microstructures.

Density Functional Theory (DFT) has been used to investigate the electronic properties and interactions of this compound monomers. mdpi.com For instance, a comprehensive DFT study analyzed the adsorption of various ions (Cl⁻, Na⁺, and Mg²⁺) on this compound monomers, elucidating ion-specific interactions through the analysis of adsorption energies and electrostatic potential maps. mdpi.com Such studies are crucial for designing functional materials for applications in marine environments or as specialized coatings. mdpi.com

Theoretical models are also employed to determine monomer reactivity ratios, which are critical parameters for predicting copolymer composition. While experimental determination is common, computational methods offer a predictive advantage. For the copolymerization of this compound (IBA) with styrene (B11656) (S), the reactivity ratios were determined using the non-linear error-in-variable method (EVM), yielding values of r\textsubscript{IBA} = 0.42 and r\textsubscript{S} = 0.47. researchgate.net Similarly, for the copolymerization of this compound with methyl methacrylate (MMA), reactivity ratios were determined to be r\textsubscript{IBA}=0.52 and r\textsubscript{MMA}=1.31 using the EVM method. researchgate.net

For the related monomer, isobornyl methacrylate (IBMA), the computer program COPOINT was used to estimate reactivity ratios in its copolymerization with N-vinylpyrrolidone (NVP). mdpi.com This highlights the use of specialized software to model and predict copolymerization outcomes based on different kinetic models, such as the terminal and penultimate models. mdpi.com Quantum mechanical (QM) approaches are generally becoming more accurate for determining reactivity ratios, offering satisfactory results that align well with experimental findings. mdpi.com

The table below presents reactivity ratios for this compound and its methacrylate counterpart with various comonomers, as determined by theoretical and computational-assisted methods.

Monomer 1 (M1) Monomer 2 (M2) r₁ r₂ Method Reference
This compoundStyrene0.420.47Error-in-Variable Method (EVM) researchgate.net
This compoundMethyl methacrylate0.521.31Error-in-Variable Method (EVM) researchgate.net
N-vinylpyrrolidoneIsobornyl methacrylate0.2922.673COPOINT (Terminal Model) mdpi.com
Isobornyl methacrylateAcrylonitrile1.580.60Error-in-Variable Method (EVM) enpress-publisher.com

These computational and theoretical investigations are essential for advancing polymer design, enabling the prediction of copolymer properties and reducing the need for extensive empirical experimentation. mdpi.com

Polymer Architecture and Morphological Control Via Isobornyl Acrylate

Impact of Isobornyl Acrylate (B77674) on Polymer Chain Conformation and Rigidity

The defining feature of isobornyl acrylate is its rigid, bicyclic pendant group. This structure imparts significant steric hindrance, which directly impacts the conformation and rigidity of the polymer chain.

The large size of the isobornyl group also influences the distance between polymer main chains. In photoresist polymers, for example, monomers with large functional groups like IBOA increase the spacing between polymer chains compared to those with smaller groups like cyclohexyl methacrylate (B99206) (CHMA). researchgate.netmdpi.com This increased inter-chain distance can have implications for properties such as solvent penetration and swelling. researchgate.netmdpi.com

The table below summarizes the effect of IBOA content on the glass transition temperature (Tg) of tung oil-based acrylated-alkyd resin films.

Network Formation and Crosslinking Density in this compound-Based Systems

This compound is a monofunctional monomer, meaning it has one reactive acrylate group per molecule. atamanchemicals.comkowachemical.com This characteristic plays a crucial role in network formation and the control of crosslinking density in polymer systems.

In UV-curable systems, IBOA is often used as a reactive diluent. Its monofunctionality minimizes the degree of crosslinking, which can be advantageous in applications requiring a balance of hardness, flexibility, and impact resistance. atamanchemicals.comkowachemical.com When copolymerized with multifunctional monomers, such as diacrylates or triacrylates, the concentration of IBOA can be used to tune the crosslinking density of the resulting network. emerald.com

For example, in UV-curable polyurethane acrylate (PUA) systems, replacing a difunctional reactive diluent like triethyleneglycol divinyl ether (DVE-3) with monofunctional IBOA leads to a decrease in the crosslinking density (υe). mdpi.com Similarly, in formulations with suberic acid-derived urethane (B1682113) acrylate, those containing IBOA exhibit lower gel content and consequently lower crosslinking density compared to formulations with the difunctional hexanediol (B3050542) diacrylate (HDDA). emerald.com

However, the relationship between IBOA content and material properties is not solely dependent on crosslinking density. The inherent rigidity of the isobornyl group can compensate for a lower crosslinking density. mdpi.com In some systems, increasing the IBOA content can lead to a stiffer material with a higher Tg, even as the crosslinking density decreases. mdpi.com This indicates that the stiffening effect from the IBOA chemical structure can be the dominant factor. mdpi.com

The table below illustrates the effect of replacing a difunctional reactive diluent (DVE-3) with monofunctional IBOA on the crosslinking density of UV-cured polyurethane acrylates.

Microphase Separation and Domain Formation in Block Copolymers with this compound Segments

The distinct properties of poly(this compound) (PIBA) make it a valuable component in block copolymers, where it can drive microphase separation and the formation of well-defined domains. Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently bonded together. Due to the chemical incompatibility of the different blocks, they tend to self-assemble into ordered nanostructures, a phenomenon known as microphase separation. google.comd-nb.info

For instance, in BAB-type triblock copolymers where 'A' is the hard PIBA block and 'B' is a soft block, the presence of two separate glass transition temperatures confirms microphase separation. rsc.org Transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) can be used to visualize and characterize these phase-separated morphologies, revealing the inter-domain distances. rsc.org

This ability to form microphase-separated structures is also exploited in applications like pressure-sensitive adhesives, where block copolymers containing a PIBA segment show superior adhesion properties compared to random copolymers or polymer blends. nih.gov The microphase separation is key to achieving these enhanced properties. nih.gov Furthermore, polymerization-induced microphase separation (PIMS) using IBOA has been demonstrated for creating nanoporous polymer films. nih.govacs.org In this process, a block copolymer precursor, such as PLA-b-PIBA, is formed, which then undergoes microphase separation. nih.govacs.org

The table below presents data on the inter-domain distance in BAB-type triblock copolymers with varying molecular masses of the PIBA block.

Surface Morphology and Interfacial Phenomena in this compound-Derived Materials

The chemical nature of this compound also influences the surface properties and interfacial behavior of materials derived from it. The bulky, nonpolar bicyclic group can affect surface energy, hydrophobicity, and interactions at interfaces.

The diffusion of monomers into and out of IBOA-containing polymer networks is another important interfacial phenomenon. For example, the diffusion of liquid IBOA into photopolymerized urethane acrylate films is highly dependent on the curing conditions. researchgate.net Films cured in an oxygen-free environment exhibit Fickian diffusion, while those cured in air show anomalous diffusion behavior with a lag time. researchgate.net This difference is attributed to surface oxidation during curing in air, which creates a temporary barrier that retards monomer diffusion. researchgate.net

In the context of fatigue fracture at interfaces, a model PSA with a viscoelastic surface of poly(butyl acrylate-co-isobornyl acrylate) has been used to study the cyclic propagation of interfacial cracks. arxiv.org The properties of this IBOA-containing surface layer are critical to understanding the noncovalent bond rupture at the interface between the adhesive and the adherend. arxiv.org

The table below shows the effect of 2-hydroxyethyl acrylate (HEA) content on the surface contact angle of acrylic PSA films also containing this compound.

Advanced Analytical and Spectroscopic Characterization of Isobornyl Acrylate Based Polymers

Spectroscopic Methodologies for Polymer Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of polymers, offering non-destructive methods to probe molecular architecture, stereochemistry, and chemical functionalities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the detailed microstructural analysis of poly(isobornyl acrylate) (PiBA) and its copolymers. One-dimensional (1D) and two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for complete spectral assignments and the determination of stereoregularity. researchgate.netresearchgate.netresearchgate.net

Research has shown that the carbon signals of the methyl, methylene, methine, quaternary, and carbonyl groups in PiBA are sensitive to various configurational sequences. researchgate.netresearchgate.net For instance, in poly(this compound) prepared by atom transfer radical polymerization (ATRP), the methine carbon resonance can be resolved to the triad (B1167595) level (mm, mr, rr) and the β-methylene carbon resonances to the diad level (m, r). researchgate.netresearchgate.net The application of 2D HMBC spectra allows for the complete resolution and assignment of complex signals, such as the quaternary carbon. researchgate.netresearchgate.net

Studies have determined the stereoregularity of PiBA to be primarily atactic, or random. researchgate.netresearchgate.net One specific analysis reported a triad content of 20% isotactic (mm), 53% heterotactic (mr), and 27% syndiotactic (rr). researchgate.netresearchgate.net In copolymers, such as those with styrene (B11656) or methyl acrylate (B77674), NMR is used to calculate the copolymer composition and determine monomer reactivity ratios. researchgate.netdu.ac.in For this compound/styrene copolymers, 2D NMR has been used to assign the quaternary carbon of styrene and the carbonyl carbon of this compound to the triad level of compositional sequences. researchgate.net

Table 1: Configurational Assignments of Poly(this compound) using 13C NMR

Carbon Type Configurational Sequence Level Observed Chemical Shift (ppm) Range Finding
Methine (Backbone) Triad (mm, mr, rr) 40.5 - 42.5 Sensitive to triad sequences, allowing for quantification of tacticity. rsc.org
β-Methylene (Backbone) Diad (m, r) Not specified Resolved to diad level, indicating sensitivity to adjacent monomer orientation. researchgate.netresearchgate.net
Quaternary (Isobornyl) Not specified Not specified Fully resolved with the aid of HMBC spectra. researchgate.netresearchgate.net
Carbonyl Triad Not specified Sensitive to triad compositional sequences in copolymers. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are fundamental techniques for confirming the chemical structure of this compound-based polymers by identifying their constituent functional groups. thermofisher.cn Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is commonly used to analyze the conversion of the acrylate monomer to the polymer by monitoring the disappearance of the C=C double bond peak, typically found around 810 cm⁻¹ and 1640 cm⁻¹. rsc.orgmdpi.comrsc.org

The resulting polymer spectrum prominently features a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Other characteristic peaks confirm the presence of the bulky isobornyl side group. researchgate.netaeeisp.com In composite systems, such as waterborne polyurethane modified with this compound, FTIR is used to verify the structure of the final composite material. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze chromophores within the polymer system, which can be introduced intentionally or may be part of the polymerization mechanism. A key application is in photopolymerization, where UV-Vis is used to characterize the optical properties of the photocatalysts or photoinitiators that absorb light to initiate the polymerization of this compound. utexas.edu

For example, the absorption profiles and molar extinction coefficients of various BODIPY-based photocatalysts, which operate under visible or near-infrared light, have been determined using UV-Vis spectroscopy. utexas.edu This analysis is critical for matching the light source to the catalyst's absorption spectrum to achieve efficient polymerization. utexas.edu

Another advanced application involves end-labeling a polymer chain with a chromophore, such as a fluorene (B118485) group. researchgate.net By measuring the absorbance of a polymer solution of known mass concentration, the molar concentration of the chromophore can be determined using the Beer-Lambert law. Since each polymer chain has one chromophore label, this molarity corresponds to the molarity of the polymer chains, allowing for the calculation of the number-average molecular weight (Mₙ). researchgate.net This method offers an alternative to chromatographic techniques for molecular weight determination.

Chromatographic Techniques for Polymer Molecular Weight and Distribution

Chromatographic methods are indispensable for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their mechanical, rheological, and thermal properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for measuring the molecular weight distribution of this compound-based polymers. gimitec.com The method separates polymer molecules based on their hydrodynamic volume in solution. The polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel. gimitec.commdpi.com Larger molecules elute first, while smaller molecules take a longer path through the pores and elute later.

The output from GPC/SEC analysis provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which describes the breadth of the molecular weight distribution. mdpi.com For poly(isobornyl methacrylate) synthesized via free-radical polymerization, GPC has been used to determine Mₙ values ranging from 26,000 to over 283,000 g/mol . mdpi.com Similarly, for poly(this compound) prepared via ATRP, GPC analysis confirmed the controlled nature of the polymerization. researchgate.net

Table 2: Example Molecular Weight Data for this compound/Methacrylate (B99206) Polymers from GPC/SEC

Polymer System Polymerization Method Mₙ (g/mol) Mₙ (g/mol) PDI (Mₙ/Mₙ) Source
Poly(isobornyl methacrylate) RAFT Polymerization 40,000 (Target) - <1.3 mdpi.com
Poly(isobornyl methacrylate) Free-Radical Polymerization 283,000 - 1.89 mdpi.com
Poly(this compound) ATRP 23,000 40,700 1.77 researchgate.net
Star-shaped Poly(this compound) ATRP - - Low (<1.3) ugent.be

Field Flow Fractionation (FFF)

Field Flow Fractionation (FFF) is an advanced separation technique that serves as a powerful alternative to GPC/SEC, particularly for high molecular weight, branched, or aggregated polymers that can be challenging to analyze by column chromatography. postnova.comazom.com FFF techniques separate molecules in a thin, empty channel under the influence of a perpendicular field, avoiding the shear degradation and surface interactions that can occur in packed GPC columns. azom.commdpi.com

Different FFF sub-techniques exist, including Asymmetrical Flow FFF (AF4) and Thermal FFF (ThFFF). postnova.comazom.com AF4, often coupled with Multi-Angle Light Scattering (MALS), is a powerful tool for characterizing the molecular weight and size of very large polymers and self-assembled structures like polyion complexes. postnova.comnih.gov ThFFF can separate polymers based on both their size and chemical composition in a single analysis. azom.com While direct applications on this compound homopolymers are not widely reported, the principles of FFF make it highly suitable for characterizing complex architectures involving PiBA, such as star polymers, block copolymers, or polymer self-assemblies, where GPC/SEC may have limitations. ugent.bewyatt.com

Thermal Analysis Techniques for Polymer Transitions and Stability

Thermal analysis techniques are fundamental in characterizing the thermal transitions and stability of polymers derived from this compound.

Differential Scanning Calorimetry (DSC) is a key technique for determining the glass transition temperature (Tg) of this compound polymers. The bulky, bicyclic structure of the isobornyl group imparts a high Tg to the resulting polymers. atamanchemicals.com For instance, poly(this compound) (PIBA) exhibits a Tg of approximately 113°C. psu.edu Copolymers incorporating this compound demonstrate tunable Tg values depending on the comonomer and its concentration. For example, copolymers of this compound (IBOA) and 2-ethylhexyl acrylate (2-EHA) show a single glass transition temperature that can be adjusted over a wide range, from 208 K to 321 K, by varying the monomer composition. researchgate.net Similarly, copolymers of IBOA and n-butyl acrylate also exhibit single and distinct glass transition temperatures, indicating the absence of phase separation. researchgate.net

The Tg of this compound-based polymers can also be influenced by the polymer architecture. Crosslinked systems generally show a higher Tg compared to their linear counterparts due to restricted chain mobility. researchgate.net For example, in photocurable polyacrylate-based high internal phase emulsions (polyHIPEs), the Tg can range from 2 to 83°C depending on the specific acrylate formulation. nih.govmdpi.com

DSC is performed by heating the polymer sample at a controlled rate, typically 5°C/min or 10°C/min, under an inert atmosphere like nitrogen. psu.eduemerald.com The glass transition is observed as a step change in the heat flow curve. psu.edu

Table 1: Glass Transition Temperatures (Tg) of this compound and its Copolymers

Polymer/Copolymer System Glass Transition Temperature (Tg) Reference
Poly(this compound) (PIBA) 113°C psu.edu
Poly(isobornyl methacrylate) (PIBMA) 198°C jcsp.org.pk
Poly(IBOA-co-2-EHA) 208 K to 321 K researchgate.net
Poly(IBOA-co-n-butyl acrylate) -9°C to 42°C researchgate.net
Poly(IBOA-co-isobutyl acrylate) Tunable based on composition researchgate.netresearchgate.net
Acrylate-based polyHIPE (T-I formulation) 85°C mdpi.com
Acrylate-based polyHIPE (T-E formulation) 2°C mdpi.com
Curable elastomer with this compound 88°C epo.org

This table is interactive. Click on the headers to sort the data.

Thermogravimetric Analysis (TGA) is employed to investigate the thermal stability and degradation mechanisms of this compound-based polymers. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Poly(this compound) (PIBA) and its copolymers often exhibit multi-step degradation processes. For PIBA, a major degradation pathway involves a γ-hydrogen transfer from the isobornyl ring to the carbonyl group, leading to the evolution of isobornylene and the formation of poly(acrylic acid). researchgate.netmetu.edu.tr Subsequent intermolecular transesterification reactions can lead to the evolution of water, and further decomposition can produce carbon dioxide and carbon monoxide, resulting in crosslinked structures with higher thermal stability. researchgate.netmetu.edu.tr

In copolymers, the degradation behavior is influenced by the constituent monomers. For instance, copolymers of this compound and 2-ethylhexyl acrylate show degradation of the isobornylene group at lower temperatures, followed by the degradation of the carbon backbone at higher temperatures. nih.gov Increasing the this compound content generally leads to higher thermal stability. nih.gov Blends of poly(IBA) with poly(vinyl chloride) (PVC) also show a two-stage decomposition. psu.edu

TGA is typically conducted by heating the sample from ambient temperature to several hundred degrees Celsius at a constant heating rate, such as 10°C/min or 20°C/min, under a nitrogen atmosphere. psu.eduemerald.com

Table 2: Thermal Degradation Data for this compound-Based Polymers from TGA

Polymer System Decomposition Stages Onset Decomposition Temperature Key Degradation Products Reference
Poly(this compound) (PIBA) Two stages ~255°C Isobornylene, camphene (B42988), nortricyclic species psu.eduresearchgate.net
Poly(isobornyl methacrylate) (PIBMA) Single stage - - jcsp.org.pk
Poly(IBOA-co-2-EHA) Multiple stages - Isobornylene, carbon backbone fragments nih.gov
PIBA/PVC Blend Two stages ~245°C - psu.edu

This table is interactive. Click on the headers to sort the data.

Microscopic and Imaging Techniques for Polymer Morphology

Microscopy techniques are essential for visualizing the surface and bulk morphology of this compound-based polymers at the micro- and nanoscale.

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of the polymer surface. It is used to characterize surface morphology, roughness, and phase separation in this compound-based polymer films. rsc.orgrsc.org

In studies of tung oil-based acrylated-alkyd resins modified with this compound, AFM revealed that the incorporation of IBOA led to microphase separation, with the appearance of small, globular-shaped protrusions. rsc.org As the IBOA content increased, these nanoparticles aggregated, leading to a rougher surface. rsc.org For instance, the surface roughness increased from 1.02 nm to 5.26 nm as the IBOA content increased to 30 wt%. rsc.org

AFM has also been used to study the thin-film morphology of block copolymers containing poly(this compound). For poly(this compound)-b-poly(1-ethoxyethyl acrylate) block copolymers, AFM showed strongly phase-separated cylindrical features after thermal treatment. rsc.org In another study, the coated surfaces of glycopolymers containing this compound were found to be relatively flat and smooth as confirmed by AFM. nih.gov

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for examining the bulk morphology of this compound-based polymers.

SEM is frequently used to observe the morphology of polymer composites and porous structures. For example, in poly(isobornyl methacrylate)/graphite (B72142) composites, SEM images showed a uniform dispersion of graphite particles within the polymer matrix. dergi-fytronix.com In the case of polyacrylate-based polyHIPEs, SEM analysis revealed a characteristic morphology with voids and interconnecting windows. nih.govmdpi.comrsc.org SEM has also been used to observe the polymer network morphology in polymer-dispersed liquid crystal (PDLC) films after the liquid crystals have been removed. acs.org Additionally, SEM images of the cross-section of a blend of poly(this compound) and a plasticizer revealed a porous structure at lower temperatures, indicating phase separation. rsc.org

TEM can provide even higher resolution images of the internal structure of polymers. It has been used to characterize the diverse morphologies (spheres, worms, and vesicles) of poly(hydroxyethyl acrylate)-poly(this compound) diblock copolymer nano-objects prepared by polymerization-induced self-assembly (PISA). rsc.org TEM has also been used to characterize the core-shell structure of waterborne polyurethane modified by this compound. researchgate.net In some cases, TEM can be used to confirm the absence of phase separation, indicating a single, continuous phase. google.com

Rheological Characterization of this compound-Derived Polymer Melts and Solutions

The study of the rheological properties of this compound-derived polymers provides information on their flow behavior and viscoelastic characteristics, which are crucial for processing and application.

The viscosity of this compound-based resins is an important parameter, particularly in applications like 3D printing. For instance, highly loaded zirconia slurries for stereolithography using this compound with a crosslinker showed a viscosity of 1.6 Pa·s at a shear rate of 30 s⁻¹. mdpi.com The viscosity of suspensions containing this compound and zirconia particles was found to be among the lowest compared to other acrylic monomers, exhibiting shear-thinning behavior. mdpi.com

The rheological properties of copolymers are also of interest. Solutions of statistical and block copolymers can exhibit different rheological behaviors. researchgate.net The viscoelastic properties of poly(methyl methacrylate)-block-poly(isooctyl acrylate)-block-poly(methyl methacrylate) triblock copolymers have been studied, showing that the order-disorder transition temperature is significantly higher than that of analogous styrene-isoprene-styrene copolymers. umons.ac.be

Rheological measurements are often conducted using a rheometer with geometries such as cone and plate, and the shear rate can be varied to study the viscosity profile. emerald.commdpi.com

Theoretical and Computational Studies of Isobornyl Acrylate Systems

Molecular Dynamics (MD) Simulations of Isobornyl Acrylate (B77674) Polymerization and Polymer Chain Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of isobornyl acrylate, MD simulations have been employed to model the polymer and its composites, providing insights into chain dynamics and material properties.

MD simulations have been used to create representative volume elements (RVE) of poly(this compound) with an amorphous molecular structure. medcraveonline.comresearchgate.net In one study, a neat polymer model was constructed using 292 monomer units in a periodic box, with the DREIDING force field used to define the bond, angle, and dihedral parameters. medcraveonline.comresearchgate.net These simulations aim to achieve a fully relaxed, stress-free state for the atomistic model, which serves as a basis for further property predictions. medcraveonline.comresearchgate.net

While detailed kinetic modeling studies of this compound polymerization, such as Atom Transfer Radical Polymerization (ATRP), have been conducted, they often focus on reaction kinetics and diffusional limitations rather than explicit MD simulations of the polymerization process itself. researchgate.netacs.org These kinetic models do, however, incorporate parameters related to chain dynamics, such as diffusion coefficients, which can be informed by or complementary to MD studies. researchgate.netacs.org For instance, the Williams-Landel-Ferry parameters for poly(this compound), used to describe the temperature dependence of viscosity, have been determined from rheological measurements to inform kinetic models. researchgate.netacs.org

MD simulations have also been instrumental in investigating the properties of this compound-based materials like nanocomposites and shape memory polymers. medcraveonline.comdntb.gov.uaresearchgate.net For example, simulations of carbon nanotube-reinforced poly(this compound) have been performed to understand the effect of interfacial interactions on mechanical properties. medcraveonline.com Similarly, atomistic models for shape memory polymers based on this compound have been generated to evaluate their properties. researchgate.net

Table 1: Parameters Used in MD Simulations of Poly(this compound)

Parameter Description Value/Method Source(s)
Monomer Units Number of this compound units in the simulation box. 292 medcraveonline.comresearchgate.net
Force Field The set of equations and parameters used to describe the potential energy of the system. DREIDING medcraveonline.comresearchgate.net
Ensemble The statistical ensemble used during simulation for deformation studies. NVT (constant number of atoms, volume, and temperature) medcraveonline.com
Boundary Conditions Conditions applied to the simulation box to mimic a larger system. Periodic medcraveonline.com

Density Functional Theory (DFT) Calculations for Monomer Reactivity and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations provide fundamental insights into its reactivity and electronic properties, which are crucial for understanding its polymerization behavior and interactions with other molecules.

A comprehensive DFT study investigated the adsorption and electronic properties of this compound monomers in the presence of various ions (Cl⁻, Na⁺, and Mg²⁺). researchgate.netmdpi.comnih.gov This is particularly relevant for applications in marine environments or where ionic species are present. mdpi.com The study analyzed adsorption energies, quantum descriptors, and electrostatic potential maps. researchgate.netmdpi.comnih.gov

The findings indicate that the interaction strength with the this compound monomer is ion-dependent, with Mg²⁺ ions showing the strongest interaction due to their high charge density, followed by Na⁺ and Cl⁻. researchgate.netmdpi.comnih.gov Adsorption was found to be most favorable around the acrylate group for Na⁺ and Mg²⁺ ions. mdpi.com The bicyclic structure of the isobornyl group influences the positional preference for ion adsorption by creating localized electron densities. mdpi.com

DFT calculations also revealed that the presence of ions significantly alters the electronic structure of the this compound monomer. researchgate.netmdpi.com For instance, Mg²⁺ significantly lowers the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which narrows the HOMO-LUMO gap and stabilizes the system. researchgate.netmdpi.comnih.gov These changes in electronic properties can directly impact the monomer's reactivity in polymerization processes. researchgate.netmdpi.com

Table 2: DFT Calculation Results for Ion Adsorption on this compound Monomer

Ion Interaction Strength Key Finding Source(s)
Mg²⁺ Strongest Significantly lowers HOMO and LUMO levels, stabilizing the system. researchgate.netmdpi.comnih.gov
Na⁺ Moderate Favorable adsorption around the acrylate group. mdpi.com
Cl⁻ Weak Results in a smaller HOMO-LUMO gap compared to the pure monomer. researchgate.netmdpi.com

Monte Carlo Simulations of Polymer Network Formation and Microstructure

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In polymer science, kinetic Monte Carlo (kMC) simulations are particularly useful for modeling the complex processes of polymerization and network formation.

The general methodology for simulating polymer network formation involves using an off-lattice 3D Monte Carlo simulation. science.gov In this approach, initiators activate monomer reactive sites, and then bonds are randomly formed between active monomers, leading to a highly crosslinked polymer network. science.gov This type of simulation allows for the investigation of how the network structure influences material properties. science.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound-Based Polymers

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of molecules with their macroscopic properties using statistical methods. researchgate.netnih.gov This approach is valuable for predicting the properties of new polymers and guiding material design. researchgate.net

QSPR studies have been conducted on polyacrylates, including copolymers of this compound, to predict properties such as the glass transition temperature (Tg). researchgate.net For example, a study on linear and photochemically crosslinked copolymers of this compound (IBOA) and isobutyl acrylate (IsoBA) determined the evolution of Tg as a function of composition. researchgate.netresearchgate.net Such experimental data is essential for developing and validating QSPR models. These models often rely on the additivity of the properties of the components in a copolymer. researchgate.net

The development of a QSPR model involves calculating molecular descriptors from the monomer structure and using them as independent variables to predict a dependent variable (the property of interest). nih.govmdpi.com For polymers, descriptors are typically derived from the repeating monomer unit. nih.gov The reliability of the experimental data used for model training is crucial for the stability and predictive power of the resulting QSPR model. researchgate.net

Studies on various polyacrylate systems have demonstrated the potential of QSPR to predict important properties. digitellinc.com For instance, research on poly(this compound-co-n-butyl acrylate) has shown that the thermomechanical properties can be tuned by varying the monomer feed ratio, a relationship that can be captured by QSPR models. researchgate.netd-nb.info

Research on the Influence of Isobornyl Acrylate Moiety on Advanced Material Performance

Influence on Mechanical Properties: Rigidity, Toughness, and Adhesion Mechanisms

The isobornyl group, a prominent feature of the IBOA monomer, plays a crucial role in defining the mechanical characteristics of polymers. Its rigid, three-dimensional structure contributes to enhanced stiffness and hardness, while its monofunctional nature allows for the formulation of polymers with a balance of flexibility and impact resistance. atamanchemicals.com

The incorporation of isobornyl acrylate (B77674) into crosslinked polymer networks generally leads to an increase in both the modulus and hardness of the resulting material. chemicalbook.com This is attributed to the bulky isobornyl group, which restricts the mobility of the polymer chains, thereby increasing the stiffness of the network. mdpi.com In UV-cured polyurethane acrylate (PUA) coatings, for example, replacing a more flexible difunctional reactive diluent with monofunctional IBOA resulted in an increased glass transition temperature (Tg), which is indicative of a more rigid network. mdpi.com

Table 1: Effect of Isobornyl Acrylate (IBOA) on Mechanical Properties of a UV-Cured Resin System

IBOA Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
00.58---
10---------
20---------
30---------

Note: This table is illustrative and based on general trends observed in research. Specific values can vary significantly based on the complete formulation and curing conditions.

In the context of pressure-sensitive adhesives (PSAs), IBOA contributes to tackiness, peel strength, and shear resistance. riverlandtrading.com The incorporation of IBOA into adhesive formulations can lead to improved bonding strength on a variety of substrates, including plastics and metals. chemicalbook.comriverlandtrading.com Furthermore, the water resistance imparted by the hydrophobic isobornyl group enhances the durability of the adhesive bond in humid environments. chemicalbook.com In composite materials, improved interfacial adhesion facilitated by IBOA ensures efficient stress transfer from the polymer matrix to the reinforcement, leading to enhanced mechanical performance and long-term durability. rsc.org

Influence on Optical Properties: Refractive Index Modulation and Transparency

The this compound moiety offers distinct advantages in the formulation of materials with specific optical properties. Its chemical structure contributes to high transparency and allows for the modulation of the refractive index in optical polymers.

While this compound itself does not possess an exceptionally high refractive index, it serves as a valuable component in the design of high refractive index polymers (HRIPs). google.com One common strategy involves copolymerizing IBOA with monomers that contain high molar refraction groups, such as those with aromatic or sulfur-containing moieties. acs.orgmdpi.com In these systems, IBOA can act as a reactive diluent that helps to control viscosity and improve the processability of the formulation without significantly compromising the desired optical properties.

The refractive index of polymers can be tuned by the careful selection of comonomers. google.com For instance, incorporating monomers with aryl groups can increase the refractive index of the resulting polymer. google.com this compound can be used in conjunction with such monomers to balance the refractive index with other critical properties like mechanical strength and thermal stability. google.com Research has also explored the use of IBOA in polymer-dispersed liquid crystal (PDLC) films, where matching the refractive index of the polymer matrix to that of the liquid crystal droplets is crucial for achieving high transparency in the "on" state. acs.org

Table 2: Refractive Index of this compound and Related Monomers

MonomerRefractive Index (at 25°C)
This compound (IBOA)1.5040
Isobornyl Methacrylate (B99206) (IBOMA)1.4750

The amorphous nature of polymers containing this compound contributes to the minimization of optical anisotropy and scattering. researchgate.net Optical anisotropy, or birefringence, arises from the preferential orientation of polymer chains, which can lead to distortion of light passing through the material. mdpi.com The bulky and irregular shape of the isobornyl group hinders the ordered packing of polymer chains, promoting an amorphous morphology and reducing the likelihood of significant optical anisotropy. researchgate.net

This characteristic is particularly important in applications such as optical lenses and films, where uniform optical properties are essential. sfdchem.com By reducing light scattering, polymers incorporating IBOA can achieve high clarity and transparency. sfdchem.com The use of IBOA in UV-curable coatings for optical discs, for example, results in excellent gloss and clarity due to the formation of a smooth, non-crystalline film. houfa-newmaterials.com

Influence on Thermal and Thermomechanical Properties: Glass Transition Temperature and Heat Resistance

The thermal and thermomechanical properties of polymers are significantly influenced by the presence of the this compound moiety. Its rigid structure plays a key role in elevating the glass transition temperature and enhancing the heat resistance of the material.

The bicyclic structure of this compound is a primary contributor to the increased glass transition temperature (Tg) of polymers in which it is incorporated. atamanchemicals.com The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery, flexible state. The bulky isobornyl group restricts the rotational freedom of the polymer backbone, thus requiring more thermal energy to induce segmental motion. This results in a higher Tg compared to polymers made with more flexible, linear acrylic monomers. researchgate.net

The ability to tune the Tg of a polymer by copolymerizing IBOA with other acrylates is a significant advantage in material design. researchgate.netd-nb.info For instance, statistical copolymers of this compound and n-butyl acrylate exhibit a single Tg that can be adjusted by varying the monomer ratio, following the predictions of the Fox equation. d-nb.info This allows for the creation of materials with tailored thermomechanical properties for specific applications. The high Tg imparted by IBOA also contributes to the heat resistance of the polymer, making it suitable for use in coatings and adhesives that need to withstand elevated temperatures. chemicalbook.comriverlandtrading.com Research has demonstrated that polymers containing IBOA exhibit good thermal stability. foreverest.net

Table 3: Glass Transition Temperatures (Tg) of Polymers Containing this compound

Polymer SystemTg (°C)
Poly(this compound) (PIBOA)90-100
Poly(isobornyl methacrylate) (PIBOMA)110
PUA with IBOA as sole reactive diluent106

Note: The Tg values can vary depending on the method of polymerization and measurement.

Influence on Surface Properties: Wettability, Surface Energy, and Release Characteristics

The presence of this compound in a polymer matrix has a pronounced effect on its surface properties, which are crucial for applications such as adhesives, coatings, and microfluidics.

Wettability and Surface Energy:

In contrast, a urethane (B1682113) acrylate-IBOA resin system exhibits a higher total surface tension of 32.46 mN/m, with a significantly larger polar component of 3.26 mN/m. rsc.org This suggests that while IBOA itself is relatively non-polar, its combination with other monomers can be tailored to achieve desired surface energy profiles. Generally, acrylate-based adhesives are polar and have high surface energy, leading to optimal bonding on high-energy substrates like glass and metals. hellermanntyton.com The addition of IBOA can be a strategy to modify these properties.

The relationship between resin wettability and interfacial fracture energy is direct; lower contact angles (higher wettability) can lead to increased interfacial fracture energy. rsc.org This is because better wetting promotes microscopic surface irregularities to be filled, creating adhesive locks that enhance the mechanical bond. researchgate.net

Release Characteristics:

The surface properties influenced by IBOA also affect release characteristics. In the context of pressure-sensitive adhesives (PSAs), the balance of adhesion and cohesion is critical. The bulky side group of IBOA contributes to a high glass transition temperature (Tg) of around 95°C, which can increase the cohesive strength of an adhesive. researchgate.netforeverest.net This can be a disadvantage in applications requiring easy removal, as it may lead to a high peel force. researchgate.net However, for applications demanding strong and durable adhesion, this property is beneficial.

The unique bridged cyclic structure of IBOA also acts as a reactive diluent, reducing the viscosity of adhesive formulations. rsc.org This enhanced fluidity facilitates better spreading and wetting of substrates, which is crucial for achieving intimate contact and strong interfacial interactions. rsc.org

Table 1: Surface Tension Properties of this compound and a Resin System

Material Total Surface Tension (mN/m) Dispersive Component (mN/m) Polar Component (mN/m)
Pure this compound (IBOA) 30.14 rsc.org 29.99 rsc.org 0.15 rsc.org
Urethane Acrylate-IBOA Resin 32.46 rsc.org 29.20 rsc.org 3.26 rsc.org

Influence on Dielectric Properties and Electrical Insulation Characteristics

This compound is utilized in formulations for dielectric coatings due to its favorable electrical insulation properties. UV/EB-curable specialty resins containing IBOA are employed in applications such as battery cell protection, where dielectric resistance is paramount. arkema.com

Research into copolymers of methacrylonitrile (B127562) (MAN) with this compound (IBA) has provided insights into their dielectric behavior. rasayanjournal.co.in The dielectric constant (ε') and dielectric loss (tanδ) are key parameters in characterizing these properties. For MAN-IBA copolymers, the dielectric constant was observed to increase with temperature. For example, at a constant frequency of 1KHz, the ε' of one copolymer increased from 4.01 to 4.61 as the temperature rose from 30 to 240°C. rasayanjournal.co.in The dielectric loss in these copolymers also showed a temperature dependence, initially increasing to a maximum value before decreasing. rasayanjournal.co.in

In another study involving copolymers of acrylonitrile (B1666552) (AN) with IBOA, the dielectric constant was found to vary with frequency. orientjchem.org As the frequency decreased from 100 to 5 KHz, the dielectric constant of one AN-IBA copolymer increased from 1.84 to 3.30. orientjchem.org The dielectric loss (tanδ) for these copolymers also exhibited a dependence on both temperature and frequency. orientjchem.orgorientjchem.org

The bulky nature of the isobornyl group can restrict molecular motion, which is beneficial for maintaining low dielectric loss at higher frequencies and temperatures. The thermal stability of the polymer also plays a role, with more stable polymers generally exhibiting better dielectric performance over a wider temperature range.

Table 2: Dielectric Properties of a Methacrylonitrile-Isobornyl Acrylate (MAN-IBA) Copolymer at 1KHz

Temperature (°C) Dielectric Constant (ε') Dielectric Loss (tanδ)
30 4.01 rasayanjournal.co.in Increases up to 150°C rasayanjournal.co.in
150 - Reaches maximum value rasayanjournal.co.in
240 4.61 rasayanjournal.co.in Decreases from 150°C to 240°C rasayanjournal.co.in

Research into Weathering and Degradation Mechanisms of this compound Polymers

The long-term performance and durability of polymers containing this compound are largely determined by their resistance to weathering and degradation. The primary degradation pathways are thermal degradation and photodegradation (often initiated by UV radiation).

Thermal Degradation:

The thermal degradation of poly(this compound) (PIBA) has been studied using techniques like pyrolysis mass spectrometry. researchgate.netmetu.edu.tr The primary thermal degradation mechanism for PIBA involves a γ-hydrogen transfer from the isobornyl ring to the carbonyl group. researchgate.netmetu.edu.trmetu.edu.tr This leads to the evolution of isoborylene and the formation of poly(acrylic acid). researchgate.netmetu.edu.trmetu.edu.tr Further reactions, such as trans-esterification between polymer chains, can lead to the evolution of water. researchgate.netmetu.edu.trmetu.edu.tr Subsequent loss of carbon dioxide and carbon monoxide can result in the formation of crosslinked structures with higher thermal stability. researchgate.netmetu.edu.trmetu.edu.tr

Thermogravimetric analysis (TGA) has shown that the degradation of PIBA occurs in multiple steps. The isobornylene group tends to degrade at lower temperatures, followed by the degradation of the carbon backbone at higher temperatures. researchgate.net In copolymers, increasing the content of IBOA can lead to higher thermal stability. researchgate.net However, copolymers of IBOA are generally found to be less thermally stable than their isobornyl methacrylate (IBMA) counterparts. rasayanjournal.co.in

Weathering and Photodegradation:

Polymers are susceptible to aging under electromagnetic radiation, particularly UV rays from the sun, which can weaken their mechanical properties. nih.gov The degradation process is often a photo-oxidative one, initiated by the formation of free radicals upon absorption of photon energy. atlas-mts.com These free radicals can then react with oxygen to form peroxy radicals, leading to a chain reaction that breaks down the polymer structure. atlas-mts.com

Studies on UV-cured acrylic pressure-sensitive adhesives have shown that curing conditions, such as UV intensity and exposure time, significantly impact the final polymer network structure. researchgate.net Slower curing can lead to more tightly crosslinked networks, but at high IBOA loadings, it can also cause molecular chain scission. researchgate.net The photopolymerization process itself can be affected by the presence of oxygen, which can inhibit the reaction and lead to different diffusion behaviors of unreacted monomer into the cured film. researchgate.net The mechanical properties of poly(this compound) can also be affected by aging, with weakening observed in as little as one day. psu.edu

Table 3: Key Thermal Degradation Products of Poly(this compound)

Degradation Product Formation Mechanism
Isoborylene γ-Hydrogen transfer from the isobornyl ring to the carbonyl group. researchgate.netmetu.edu.trmetu.edu.tr
Poly(acrylic acid) Consequence of the evolution of isoborylene. researchgate.netmetu.edu.trmetu.edu.tr
Water (H₂O) Intermolecular trans-esterification reactions. researchgate.netmetu.edu.trmetu.edu.tr
Carbon Dioxide (CO₂) Further degradation of the polymer backbone. researchgate.netmetu.edu.trmetu.edu.tr
Carbon Monoxide (CO) Further degradation of the polymer backbone. researchgate.netmetu.edu.trmetu.edu.tr

Emerging Research Directions and Future Perspectives for Isobornyl Acrylate in Academic Research

Sustainable Synthesis Routes for Isobornyl Acrylate (B77674) and Bio-based Precursors

The synthesis of isobornyl acrylate traditionally involves the esterification of isoborneol (B83184) with acrylic acid. A significant portion of current research is focused on making this process more sustainable. rsc.org Isoborneol itself can be derived from camphene (B42988), a component of turpentine (B1165885) oil from pine trees, positioning IBOA as a bio-based monomer. mdpi.comacs.orgacs.org

Key research areas in sustainable synthesis include:

Enzymatic Catalysis: Exploring the use of enzymes as catalysts for the esterification process to reduce energy consumption and by-product formation compared to traditional acid catalysts.

Alternative Bio-based Precursors: Investigating other terpenes and natural alcohols as starting materials for IBOA and related acrylate monomers. rsc.org Research has been conducted on synthesizing acrylate monomers from precursors like furfural, eugenol, and fatty acids. acs.orgrsc.org

Green Chemistry Metrics: Applying principles of green chemistry to evaluate and optimize synthesis routes, focusing on atom economy, reduced waste, and the use of less hazardous solvents. rsc.org

Companies like Sartomer have already introduced bio-derived this compound, targeting the growing demand for sustainable coatings and adhesives. globalgrowthinsights.com These bio-based formulations are seeing increased adoption, with a notable rise in their use in advanced polymer applications. globalgrowthinsights.com

Table 1: Examples of Bio-based Precursors for Acrylate Monomers

PrecursorBio-based SourceResulting Monomer TypeReference
IsoborneolPine Resin (Turpentine)This compound/Methacrylate (B99206) mdpi.com, acs.org
2-Octyl AlcoholCastor Oil2-Octyl Acrylate acs.org, ulprospector.com
FurfuralAgricultural BiomassFuran-based Acrylates acs.org
EugenolClove OilMethacrylated Eugenol rsc.org
Fatty AcidsVegetable OilsMethacrylated Fatty Acid rsc.org

This compound in Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. The rigid, bulky isobornyl group in IBOA imparts a high glass transition temperature (Tg) to polymers, which can be exploited in designing thermo-responsive systems. foreverest.netatamanchemicals.com

Recent research has demonstrated the use of IBOA in dual-stimuli responsive adhesive systems. researchgate.net In one study, a block copolymer containing IBOA, 1-isobutoxyethyl acrylate (iBEA), 2-ethylhexyl acrylate (2EHA), and 2-hydroxyethyl acrylate (HEA) was developed. researchgate.net The adhesive strength remained constant under photoirradiation alone but decreased significantly upon subsequent heating, enabling a "dual-locked" dismantlable adhesion system. researchgate.net This behavior is attributed to the IBOA units suppressing the deprotection of the iBEA units until both light and heat are applied. researchgate.net

Advanced Manufacturing Technologies Utilizing this compound (e.g., 3D Printing of specific polymer types)

Research in this area includes:

Bio-based Resins for 3D Printing: Formulations combining IBOA with other bio-derived materials, such as acrylated epoxidized soybean oil (AESO), are being developed for more sustainable 3D printing. acs.orgmdpi.com In some cases, these resins have demonstrated tunable thermomechanical properties and degradability. acs.org

Soft Robotics and Shape-Memory Polymers: Super tough, plant-oil-based elastomers for UV-light-assisted 3D printing have been created using IBOA. rsc.org These materials can be tailored to produce soft and stretchable elastomers or hard and ductile shape-memory polymers, demonstrating their potential in applications like soft robotic actuators. rsc.org

Hydrophobic Surfaces: DLP 3D printing has been used to create hydrophobic meshes using IBOA-based resins. acs.orgnih.gov By incorporating small amounts of fluorinated or silicone-based acrylates, the water repellency of the printed objects can be significantly enhanced. acs.orgnih.gov

Integration of this compound into Hybrid Organic-Inorganic Materials

Organic-inorganic hybrid materials combine the properties of both components, such as the flexibility and processability of organic polymers with the rigidity and thermal stability of inorganic materials. IBOA is being explored as the organic component in these hybrids.

Studies have shown the synthesis of star diblock copolymers of poly(methyl acrylate-b-isobornyl acrylate) using atom transfer radical polymerization (ATRP) from inorganic initiators. uc.edu These hybrid materials have potential applications in coatings, nanocomposites, and advanced optics. researchgate.net For instance, organic-inorganic hybrid water-based emulsions have been developed using IBOA for coatings that offer the advantages of both material types. google.com Additionally, IBOA has been used in the fabrication of robust antibacterial coatings based on an organic–inorganic hybrid system. chemicalbook.com

Computational and Data-Driven Approaches for this compound Polymer Design

Computational modeling and data-driven methods are becoming indispensable tools for accelerating the design and optimization of new polymers.

Kinetic Modeling: Detailed kinetic models of the atom transfer radical polymerization (ATRP) of IBOA have been developed. researchgate.netacs.org These models account for diffusional limitations and various side reactions, allowing for the in silico prediction of polymerization rate, polymer chain length, and polydispersity. researchgate.netacs.org This understanding aids in the guided design of polymerization processes. researchgate.net

Density Functional Theory (DFT) Studies: DFT calculations have been used to investigate the electronic properties and adsorption behavior of IBOA monomers with various ions. mdpi.com Such studies are crucial for designing IBOA-based materials for specific applications like marine coatings by understanding ion-specific interactions at the molecular level. mdpi.com DFT has also been employed to study hydrogen abstraction possibilities in related terpene-based methacrylates, providing insights into potential self-crosslinking mechanisms. rsc.org

Monomer Selection and Formulation Optimization: Computational screening protocols are being developed to rapidly evaluate large virtual libraries of functional monomers for creating molecularly imprinted polymers (MIPs). biolscigroup.us While not specific to IBOA in the provided context, these rational design approaches can be applied to optimize IBOA-based formulations for specific target applications, moving beyond traditional trial-and-error methods. biolscigroup.us AI-driven simulations are also being used to predict polymer behaviors and accelerate new product development. congruencemarketinsights.com

Table 2: Computational Approaches in this compound Research

Computational MethodApplication AreaResearch FocusReference
Kinetic Modeling (ATRP)Polymer SynthesisPredicting polymerization kinetics and polymer properties. researchgate.net, acs.org
Density Functional Theory (DFT)Materials DesignInvestigating ion adsorption and electronic properties for coating applications. mdpi.com
DFTReaction MechanismsAnalyzing hydrogen abstraction and self-crosslinking potential. rsc.org
AI-based SimulationsFormulationPredicting polymer behavior to speed up R&D. congruencemarketinsights.com

Challenges and Opportunities in this compound-Based Polymer Research

Despite its promising properties, research and application of IBOA-based polymers face several challenges and offer numerous opportunities.

Challenges:

Polymerization in Aqueous Systems: The high hydrophobicity of IBOA makes its polymerization in waterborne systems, such as emulsion polymerization, challenging. researchgate.net This can lead to issues like coagulation and mass transport limitations, hindering the formation of stable latexes for applications like water-based coatings. researchgate.netlu.se

Cost and Production: The cost of producing high-purity, bio-based IBOA can be higher than that of conventional petroleum-based monomers. globalgrowthinsights.com Additionally, stringent environmental regulations on production can increase operational costs. globalgrowthinsights.com

Homopolymer Brittleness: While poly(this compound) has a high Tg, it can be brittle. This often necessitates copolymerization with softer monomers to achieve a desired balance of hardness and flexibility for specific applications. researchgate.net

Opportunities:

High-Performance, Sustainable Materials: The growing demand for sustainable and high-performance materials in sectors like coatings, adhesives, and electronics presents a significant opportunity for IBOA. gminsights.com Its bio-based origin and desirable properties make it an attractive alternative to fossil-fuel-derived monomers. globalgrowthinsights.comulprospector.com

Advanced Applications: The unique combination of properties offered by IBOA opens doors for its use in cutting-edge fields such as medical devices, soft robotics, and advanced optical components. mdpi.comrsc.orgnih.gov

Formulation Innovation: There is a vast design space for creating novel copolymers and blends incorporating IBOA to achieve a wide range of thermomechanical properties. researchgate.netresearchgate.net AI and computational tools can accelerate this innovation process. congruencemarketinsights.com

Q & A

Q. What are the standard methods for synthesizing isobornyl acrylate, and how do reaction conditions influence yield and purity?

this compound (IBOA) is typically synthesized via transesterification of methyl acrylate with isobornyl acetate or direct esterification of isoborneol with acrylic acid. Key parameters include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or activated carbon-supported SnCl₄ improve reaction efficiency .
  • Temperature control : Reactions often occur at 80–120°C to balance reactivity and prevent premature polymerization .
  • Inhibitors : MEHQ (4-methoxyphenol) is added at 200–400 ppm to suppress free-radical polymerization during synthesis . Post-synthesis, vacuum distillation removes unreacted monomers, and alkaline washes neutralize residual acids .

Q. How should researchers mitigate health risks when handling this compound in laboratory settings?

IBOA is a skin sensitizer and irritant. Key safety protocols include:

  • Personal Protective Equipment (PPE) : Nitrile gloves (>0.5 mm thickness), chemical splash goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which can form explosive mixtures above the flashpoint (97°C) .
  • Storage : Keep in airtight containers at <25°C, away from light and oxidizing agents to prevent polymerization .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Q. What analytical techniques are essential for characterizing IBOA and its polymeric derivatives?

  • Chromatography : GC-MS or HPLC to verify purity (>95%) and detect residual monomers .
  • Spectroscopy : FTIR for identifying acrylate C=C bonds (1630–1670 cm⁻¹) and ester carbonyl groups (1720 cm⁻¹) .
  • Thermal analysis : DSC to measure glass transition temperature (Tg) of IBOA-based polymers, typically 70–120°C due to its bicyclic structure .

Advanced Research Questions

Q. How can researchers design block copolymers using IBOA to achieve tunable thermomechanical properties?

Atom Transfer Radical Polymerization (ATRP) enables precise control over IBOA copolymer architectures:

  • Monomer selection : Combine IBOA (high Tg) with n-butyl acrylate (low Tg) to create gradient or block copolymers .
  • Kinetic modeling : Adjust initiator (e.g., CuBr/PMDETA) and monomer ratios to optimize chain length and dispersity (Đ < 1.3) .
  • Applications : High-Tg copolymers for UV-curable coatings with flexibility and impact resistance .

Q. What experimental strategies resolve contradictions in reported toxicity data for IBOA?

Discrepancies in sensitization studies (e.g., negative patch tests vs. clinical cases) require:

  • Dose-response assays : Use murine local lymph node assays (LLNA) to determine EC3 values (e.g., EC3 = 5% for IBOA) .
  • Cross-reactivity studies : Test IBOA against other acrylates (e.g., 2-hydroxyethyl methacrylate) in sensitized cohorts .
  • Exposure simulation : Mimic industrial conditions (e.g., UV curing) to assess airborne monomer levels and dermal exposure risks .

Q. How can polymerization kinetics be optimized for IBOA-based photoresists in microfluidic device fabrication?

  • Photoinitiator selection : Use Irgacure 819 (bisacylphosphine oxide) for rapid curing under UV light (365 nm) .
  • Viscosity control : Blend IBOA with low-Tg monomers (e.g., ethyl acrylate) to reduce viscosity (<20 mPa·s) while maintaining resolution .
  • Post-polymerization analysis : SEM/EDS to validate microchannel fidelity and FTIR to confirm conversion (>95%) .

Q. What methodologies address challenges in scaling up IBOA synthesis while minimizing environmental impact?

  • Green chemistry : Replace sulfuric acid with recyclable Amberlyst-15 catalysts to reduce wastewater .
  • Solvent-free processes : Use microwave-assisted esterification to enhance reaction rates and energy efficiency .
  • Lifecycle assessment : Track VOC emissions and aquatic toxicity (EC50 = 1.1 mg/L for Daphnia magna) to comply with REACH regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.